(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that features an imidazo[4,5-c]pyridine moiety linked to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal.
Attachment of the oxolane ring: This step may involve nucleophilic substitution reactions where the imidazo[4,5-c]pyridine core is reacted with an oxolane derivative under basic conditions.
Introduction of the hydroxymethyl group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol: Unique due to its specific structural features and functional groups.
Other imidazo[4,5-c]pyridine derivatives: Share the core structure but differ in substituents and functional groups.
Oxolane derivatives: Similar ring structure but lack the imidazo[4,5-c]pyridine moiety.
Uniqueness
The uniqueness of this compound lies in its combined imidazo[4,5-c]pyridine and oxolane structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O3 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7?,8-,9-/m1/s1 |
InChI Key |
KMQPIRJQPAVGJL-CFCGPWAMSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2C=CN=C3N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O |
Origin of Product |
United States |
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